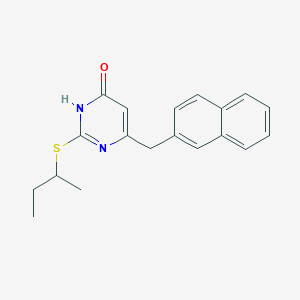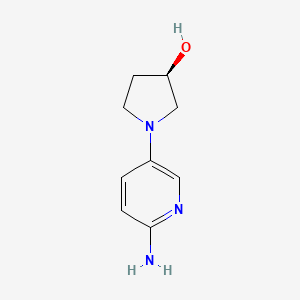![molecular formula C7H11ClO2 B12924039 4-[(Prop-2-en-1-yl)oxy]butanoyl chloride CAS No. 922724-77-4](/img/structure/B12924039.png)
4-[(Prop-2-en-1-yl)oxy]butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Allyloxy)butanoyl chloride is an organic compound with the molecular formula C7H11ClO2. It is a derivative of butanoyl chloride, where an allyloxy group is attached to the fourth carbon of the butanoyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Allyloxy)butanoyl chloride can be synthesized through the reaction of butanoyl chloride with allyl alcohol in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Butanoyl chloride+Allyl alcohol→4-(Allyloxy)butanoyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of 4-(Allyloxy)butanoyl chloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of stabilizers such as tert-butylcatechol (TBC) can prevent unwanted polymerization of the allyl group during the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Allyloxy)butanoic acid and hydrochloric acid.
Addition reactions: The allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as ammonia, primary or secondary amines, and alcohols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous solutions, often under acidic or basic conditions to facilitate the reaction.
Addition reactions: Electrophiles such as halogens or hydrogen halides can add to the double bond of the allyl group.
Major Products Formed
Nucleophilic substitution: Produces substituted butanoyl derivatives.
Hydrolysis: Yields 4-(Allyloxy)butanoic acid.
Addition reactions: Forms halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
4-(Allyloxy)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Can be used to modify biomolecules through acylation reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)butanoyl chloride primarily involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of acylated products. The allyl group can also participate in reactions, adding versatility to its chemical behavior. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Butanoyl chloride: Lacks the allyloxy group, making it less versatile in certain reactions.
Allyl chloride: Contains an allyl group but lacks the acyl chloride functionality.
4-(Allyloxy)butanoic acid: The hydrolyzed form of 4-(Allyloxy)butanoyl chloride.
Uniqueness
4-(Allyloxy)butanoyl chloride is unique due to the presence of both an acyl chloride and an allyl group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
922724-77-4 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
4-prop-2-enoxybutanoyl chloride |
InChI |
InChI=1S/C7H11ClO2/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2 |
InChI Key |
BLANYUYNHGLZIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


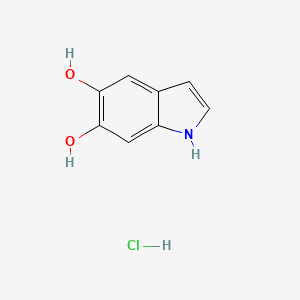

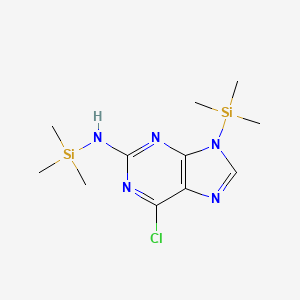
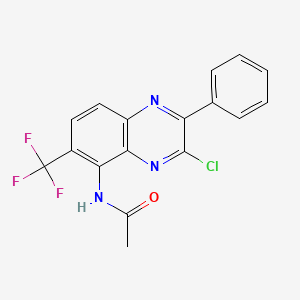
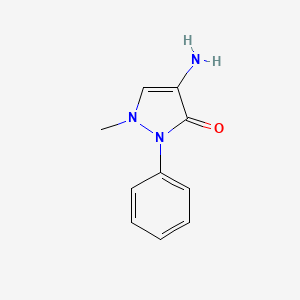
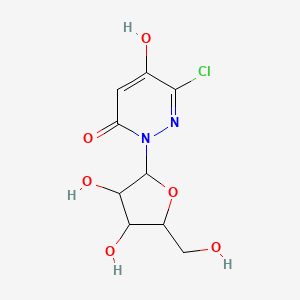
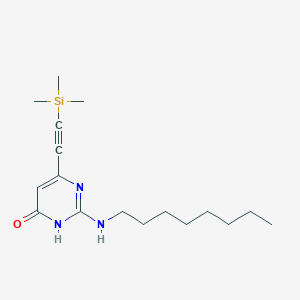
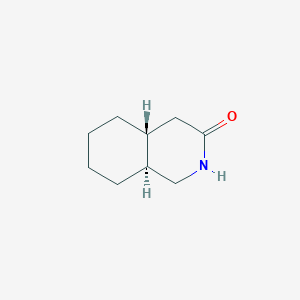
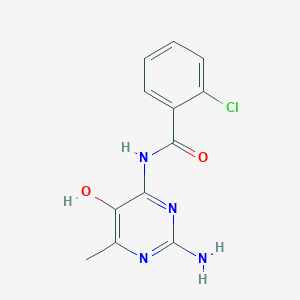
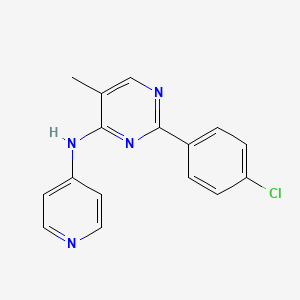
![9-Hydrazono-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924003.png)

